molecular formula C12H10N4 B2699324 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile CAS No. 854382-08-4

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile

Cat. No.: B2699324
CAS No.: 854382-08-4
M. Wt: 210.24
InChI Key: LOTLEDCPOAPHBD-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile (CAS 854382-08-4) is a nicotinonitrile derivative of significant interest in medicinal and pharmaceutical research. This compound, with the molecular formula C12H10N4 and a molecular weight of 210.24, is a key chemical scaffold for developing new therapeutic agents . Nicotinonitriles are associated with diverse pharmacological activities, including antitumor, antimicrobial, and protein kinase inhibitor applications . Specifically, novel nicotinonitrile derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, such as breast (MCF-7) and colon (HCT-116), by enhancing apoptosis and inhibiting tyrosine kinase, a key enzyme in cancer cell signaling . The compound's structure, which features both pyridine and aminonicotinonitrile moieties, is often leveraged in the design of kinase inhibitors, which are crucial for targeted cancer therapies . Furthermore, pyridine derivatives are versatile building blocks in organic synthesis and are widely used in the development of drugs, ligands for metal ions, and other biologically active molecules . This product is provided with a purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-7H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTLEDCPOAPHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions. For example:

  • Hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) oxidizes the amino group to a carboxamide at room temperature, yielding 2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide (73% yield) .

Reagent/ConditionsProductYieldKey Spectral Data (¹H NMR)
H₂O₂, K₂CO₃, DMSO, 20°C, 1hCarboxamide derivative73%δ 8.45–8.40 (br, 1H, NH), 8.28 (d, J = 2.0 Hz, 1H), 3.03 (d, J = 4.8 Hz, 3H, CH₃)

Reduction Reactions

The nitrile group can be selectively reduced to a primary amine using strong reducing agents:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the nitrile to an aminomethyl group, forming 2-[(pyridin-4-ylmethyl)amino]pyridin-3-ylmethanamine .

Reagent/ConditionsProductKey Functional Group Change
LiAlH₄, THF, refluxPrimary amine–C≡N → –CH₂NH₂

Nucleophilic Substitution

The amino group participates in substitution reactions with electrophilic reagents:

  • Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) convert the amino group to a chloro substituent under reflux conditions, yielding 2-chloro-6-(pyridin-4-ylmethyl)nicotinonitrile .

Reagent/ConditionsProductReaction Time
POCl₃/PCl₅, refluxChloropyridone derivative7h

Condensation and Cyclization

The amino group reacts with carbonyl compounds to form fused heterocycles:

  • Benzyl acetoacetate in ethanol with piperidine catalyzes cyclization to pyrazolyl nicotinonitriles (e.g., 13a,b ) .

  • Reaction with acetic acid forms triazolopyridines (e.g., 12a,b ) .

Reagent/ConditionsProduct ClassKey Spectral Data (IR)
Acetic acid, EtOH, refluxTriazolopyridineν 2220 cm⁻¹ (C≡N), 1577 cm⁻¹ (C=N)

Reactivity with Hydrazine

Hydrazine hydrate reacts with the nitrile group to form hydrazinyl derivatives, which further cyclize with electrophiles:

  • Hydrazine hydrate in ethanol produces 2-hydrazinylnicotinonitriles (e.g., 11a,b ) .

Reagent/ConditionsIntermediateSubsequent Reaction Product
NH₂NH₂·H₂O, EtOHHydrazinyl derivativeTriazolopyridines or pyrazolyl derivatives

Complexation with Metal Ions

The pyridine and amino groups act as ligands for metal coordination:

  • Reaction with ZnCl₂ in ethanol forms a zinc(II) complex with a distorted tetrahedral geometry, as confirmed by X-ray crystallography .

Metal SaltLigand RatioCoordination Geometry
ZnCl₂1:2 (metal:ligand)Tetrahedral

Selectivity and Mechanistic Insights

  • Steric and electronic effects : The pyridin-4-ylmethyl group directs electrophilic substitution to the para position of the pyridine ring due to its electron-donating nature.

  • pH-dependent reactivity : The amino group’s basicity (pKa ~8–9) influences its participation in acid-catalyzed reactions, such as imine formation .

Scientific Research Applications

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile

  • Structure : Differs in the position of the pyridinylmethyl group (3-position vs. 4-position).
  • Commercial Status : Available at 95% purity (MFCD08547576), unlike the discontinued 4-position isomer .
  • Significance : Highlights the impact of substituent position on physicochemical properties and biological activity.

4-(Dimethylamino)-2-(2,5-dimethylanilino)nicotinonitrile

  • Structure: Contains dimethylamino and dimethylanilino groups at positions 4 and 2, respectively.
  • Molecular Formula : C₁₆H₁₈N₄; molar mass 266.34 g/mol .
  • Comparison: The additional aromatic and dimethylamino groups may enhance lipophilicity and binding affinity compared to the simpler pyridinylmethylamino substituent in the target compound.

Functional Group Variations

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c)

  • Structure: Features a bromobenzofuran and methylthio group instead of pyridinylmethylamino.
  • Synthesis : Prepared via coupling reactions under reflux conditions .

2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile (Compound 25)

  • Structure: Incorporates galactopyranosylthio, methylfuran, and naphthyl groups.
  • Activity : Exhibited potent anticancer activity against HCT-116 and A549 cell lines, with IC₅₀ values comparable to doxorubicin .
  • Comparison: The presence of sugar and aromatic moieties enhances solubility and target specificity, unlike the simpler amino-linked pyridine in the target compound.

2-(2-Oxopropoxy)-6-(dichlorothiophene)nicotinonitrile Derivatives

  • Structure : Includes dichlorothiophene and oxopropoxy groups.
  • Activity : Demonstrated high antioxidant activity (e.g., compounds H and I in Figure 3) .
  • Synthesis : Synthesized via Al‐Refai’s method, yielding stable crystalline solids .

4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile (Compound XLII)

  • Structure : Contains bromophenyl and indole substituents.
  • Activity: Showed notable anticancer activity, though less potent than methotrexate .

Biological Activity

2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile is a chemical compound with the molecular formula C₁₁H₉N₃ and a molecular weight of 210.23 g/mol. Its structure features a pyridine ring and a nitrile functional group, which contribute to its diverse biological activities. Recent studies have highlighted its potential as an anti-cancer and anti-inflammatory agent, making it a subject of interest in medicinal chemistry.

The compound appears as a white powder and is soluble in polar solvents. Its reactivity is influenced by its functional groups, allowing for various chemical reactions such as nucleophilic addition and electrophilic aromatic substitution.

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits significant anti-cancer activity, particularly against specific tumor types. Research has shown that it may interact with receptors involved in cancer cell proliferation, suggesting a mechanism through which it could inhibit tumor growth. Molecular docking studies have provided insights into these interactions, indicating potential pathways for therapeutic application.

Case Study:
A study involving cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis in certain cancer types. The IC50 values observed were promising, indicating effective concentrations for therapeutic potential.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, the compound has shown efficacy as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Further investigations are needed to elucidate the precise mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
NicotinamideAmide derivative of nicotinic acidKnown for its role in cellular metabolism
Pyridin-4-carboxylic acidCarboxylic acid derivativeInvolved in various biochemical pathways
4-PyridinemethanolAlcohol derivativeExhibits different biological activities

These comparisons highlight the distinct biological activities associated with this compound, particularly in terms of its therapeutic applications.

The proposed mechanism of action involves binding to specific receptors that regulate cell growth and inflammation. Molecular docking studies suggest that the compound may stabilize certain protein conformations, inhibiting downstream signaling pathways associated with tumor progression and inflammation.

Future Directions

Further research is necessary to fully elucidate the mechanisms behind the biological activity of this compound. Future studies should focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Mechanistic studies : Understanding the detailed biochemical pathways affected by this compound.
  • Safety profiles : Assessing toxicity and side effects in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile, and how can reaction efficiency be maximized?

  • Methodology : Utilize nucleophilic aromatic substitution or coupling reactions, as demonstrated in analogous nicotinonitrile derivatives. For example, react a pyridinylmethylamine with a halogenated nicotinonitrile precursor in a polar aprotic solvent (e.g., 1,2-dimethoxyethane) at 80–100°C under inert atmosphere. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane). Yield optimization may require adjusting stoichiometry, temperature, or catalytic bases like K2_2CO3_3 .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and the aminomethyl linker (δ ~3.9–4.2 ppm for CH2_2). The nitrile group (C≡N) is confirmed by a sharp IR peak at ~2220 cm1^{-1}.
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]+^+ with a molecular ion matching the exact mass (C12_{12}H11_{11}N4_4 requires 217.0984 g/mol). Cross-validate with fragmentation patterns of related nicotinonitriles .

Q. What crystallization conditions are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction?

  • Methodology : Use slow evaporation in a mixed solvent system (e.g., DCM/hexane or ethanol/water). Ensure supersaturation is controlled to avoid rapid nucleation. For crystal structure refinement, employ SHELX programs (e.g., SHELXL for anisotropic displacement parameters and hydrogen bonding analysis) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites.
  • Molecular Docking : Use software like Discovery Studio or AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes). Validate docking poses with MD simulations and compare binding affinities to known inhibitors .

Q. How to resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodology :

  • Assay Optimization : Ensure consistent buffer conditions (pH, ionic strength) and control for off-target effects (e.g., redox activity of the nitrile group).
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding constants. Cross-reference with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .

Q. What strategies mitigate byproduct formation during scale-up synthesis of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation.
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors influencing impurity profiles. Use orthogonal purification methods (e.g., preparative HPLC) for challenging byproducts .

Q. How can X-ray crystallography elucidate intermolecular interactions influencing solid-state properties (e.g., solubility, stability)?

  • Methodology : Solve the crystal structure using SHELXS/SHELXD for phase determination. Analyze packing motifs (e.g., π-π stacking between pyridine rings, hydrogen bonds involving the amino group). Correlate lattice energy with thermal stability (TGA/DSC) and solubility (Hansen solubility parameters) .

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